molecular formula C21H11N2O11S2-3 B14765020 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate

4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate

Cat. No.: B14765020
M. Wt: 531.5 g/mol
InChI Key: IGAZHQIYONOHQN-UHFFFAOYSA-K
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Description

4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is a complex organic compound that belongs to the family of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescent markers, and industrial dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of amino, imino, and sulfonate groups. The final step involves the carboxylation of the benzoate ring. Common reagents used in these reactions include sulfonating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and amino groups, leading to different functionalized products.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated xanthene derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate has several scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent for visualizing cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under fluorescent microscopy. The sulfonate groups enhance its solubility, while the amino and imino groups contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene dye with similar fluorescent properties.

    Rhodamine: Known for its use in fluorescent microscopy and flow cytometry.

    Eosin: Commonly used in histological staining.

Uniqueness

4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is unique due to its specific functional groups, which provide distinct chemical and physical properties. Its combination of amino, imino, and sulfonate groups allows for versatile applications in various fields.

Properties

Molecular Formula

C21H11N2O11S2-3

Molecular Weight

531.5 g/mol

IUPAC Name

4-(3-amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate

InChI

InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)/p-3

InChI Key

IGAZHQIYONOHQN-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Origin of Product

United States

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